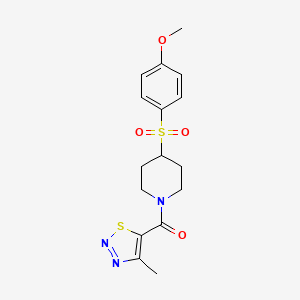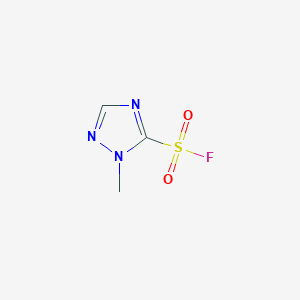
4-Fluoro-2-methyl-3-nitrobenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methyl-3-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5ClFNO4S . It is used in the preparation of potent Bcl-2/Bcl-xL inhibitors with strong in vivo antitumor activity .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom, a nitro group, and a sulfonyl chloride group . The presence of these functional groups significantly influences the chemical properties and reactivity of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that sulfonyl chlorides are typically reactive towards nucleophiles due to the good leaving group (Cl-). This allows them to participate in substitution reactions .Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 253.635 Da . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis of Pesticide Intermediates
4-Fluoro-2-methyl-3-nitrobenzenesulfonyl chloride is instrumental in synthesizing key intermediates like methyl 5-amino-2-chloro-4-fluorophenylthioacetate, which is pivotal for preparing various pesticides, including the herbicidal juthiacet-methyl. An alternative synthesis route involves bis(4-amino-2chlorophenyl) disulfide through the Schiemann reaction, highlighting its versatility and cost-effectiveness in pesticide production (Xiao-hua Du et al., 2005).
Covalent Attachment to Solid Supports
The strong electron-withdrawing property of 4-fluorobenzenesulfonyl chloride makes it an excellent agent for the covalent attachment of biologicals to solid supports, such as functionalized polystyrene microspheres and Sepharose beads. This reactivity opens avenues for therapeutic applications, particularly in bioselective separation processes for human lymphocyte subsets and tumor cells from bone marrow (Y. A. Chang et al., 1992).
Fluorination and Dehydrogenation in Organic Synthesis
The molecule serves as a precursor in the fluorination of organic compounds, contributing to the creation of fluorinated products with significant chemical and pharmaceutical relevance. For instance, its derivates are used in one-pot, non-catalytic approaches to synthesize 1,2,4-benzothiadiazine-1,1-dioxides, demonstrating its utility in creating complex organic structures with potential therapeutic applications (A. Cherepakha et al., 2011).
Advanced Materials and Corrosion Inhibition
In materials science, derivatives of this compound are studied for their potential as corrosion inhibitors, offering insights into the development of more durable and corrosion-resistant materials. The compound's derivatives are evaluated through quantum chemical calculations and molecular dynamics simulations, suggesting their effectiveness in protecting metal surfaces (S. Kaya et al., 2016).
Diagnostic Imaging and Tracer Development
In the field of medical imaging, derivatives of this compound are explored as precursors for developing positron emission tomography (PET) tracers. These compounds, through intricate synthetic pathways, contribute to the advancement of diagnostic imaging techniques, facilitating the non-invasive study of physiological and pathological processes in living organisms (P. Gebhardt & H. Saluz, 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-fluoro-2-methyl-3-nitrobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO4S/c1-4-6(15(8,13)14)3-2-5(9)7(4)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRIRWRJGMRBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2957238.png)
![2-[2-(2-chloro-6,8-dimethoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2957239.png)


![2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine](/img/structure/B2957243.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2957246.png)
![2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid](/img/structure/B2957249.png)
![7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)
![2-{[1-[2-(benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B2957252.png)

